molecular formula C58H80ClN2O14+ B023409 Mivacurium chloride CAS No. 106861-44-3

Mivacurium chloride

Cat. No.: B023409
CAS No.: 106861-44-3
M. Wt: 1064.7 g/mol
InChI Key: KFWHZSUNFAPZPW-FBIVYNMFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An isoquinoline derivative that is used as a short-acting non-depolarizing agent.

Scientific Research Applications

  • Anesthesia for Surgery : Mivacurium chloride is effective in prolonging relaxation time during intermediate-segment surgery without haemodynamic repercussions. It is suitable for myasthenic, anephric, geriatric, or hepatic failure patients (Sandoval-Magallanes & López-Herranz, 2000).

  • Day Surgery and Neurosurgery : It is a short-acting, nondepolarizing muscle relaxant with rapid metabolism, ideal for use in anesthesia for day surgery and neurosurgery, without neurotoxic effects (Xian-fu Lu, 2010).

  • Propofol-Nitrous Oxide Anesthesia : Safe and effective as a neuromuscular blocking agent during this type of anesthesia. Recovery time is significantly reduced by edrophonium (Wrigley, Jones, Harrop‐Griffiths, & Platt, 1992).

  • ASA Physical Status I-II Anesthesia : Effective in blocking muscle twitches with characteristics of a short-acting, nondepolarizing neuromuscular blocker (Savarese et al., 1988).

  • Laryngeal Mask Airway Insertion : Low-dose mivacurium aids in the insertion of the laryngeal mask airway and reduces the incidence of postoperative sore throat (Chui & Cheam, 1998).

  • Bladder Cancer Treatment : In bladder cancer treatment, it shows quick effect, good muscle relaxant properties, and easy clearance post-surgery, suggesting its potential for wider clinical application (Y. We, 2014).

  • Comparative Studies with Other Agents : When compared with vecuronium and atracurium, this compound infusion shows similar recovery times but with shorter durations (Ali et al., 1988).

  • Use in Pediatrics : It is a safe and effective neuromuscular blocker in children during anesthesia with halothane or narcotics (Goudsouzian et al., 1989).

Mechanism of Action

Target of Action

Mivacurium chloride is a bisbenzylisoquinolinium-based neuromuscular blocker or muscle relaxant . The primary targets of this compound are the cholinergic receptors on the motor end-plate . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, enabling muscle contraction.

Mode of Action

This compound works by binding competitively to cholinergic receptors on the motor end-plate . This antagonizes the action of acetylcholine, a neurotransmitter responsible for transmitting signals across the neuromuscular junction . As a result, this compound blocks neuromuscular transmission, leading to muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking the action of acetylcholine at the motor end-plate, this compound disrupts the normal signal transmission from nerve cells to muscle cells . This leads to muscle relaxation, which is essential during procedures such as surgery or mechanical ventilation .

Pharmacokinetics

This compound exhibits a short duration of action and is rapidly metabolized by plasma cholinesterase . The volume of distribution of this compound is approximately 0.18 L/kg, and its clearance is around 12 ml/min/kg . The half-life of this compound is about 34.9 minutes . These pharmacokinetic properties contribute to the drug’s bioavailability and its short duration of action .

Result of Action

The primary result of this compound’s action is the blockade of neuromuscular transmission, leading to skeletal muscle relaxation . This makes it useful in medical procedures that require muscle relaxation, such as surgery or mechanical ventilation . The neuromuscular block produced by this compound can be readily reversed by anticholinesterase agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, deficiencies in plasma cholinesterase can lead to prolonged neuromuscular blockade . Additionally, factors such as patient age and certain drug interactions can also affect the duration and intensity of the neuromuscular block . Therefore, these factors must be considered when administering this compound to ensure its efficacy and safety .

Safety and Hazards

Mivacurium chloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Mivacurium has been reported to be especially useful in the pediatric population, especially for shorter cases, and infusions can be used for longer cases without inducing tachyphylaxis . As it is rapidly metabolized by pseudocholinesterase (PChE), mivacurium does usually not require a specific reversal agent to offset its actions at the end of surgery . Despite other NMBA being available on the market and its side effects, mivacurium may still be a useful agent in short cases, particularly in the pediatric population .

Biochemical Analysis

Biochemical Properties

Mivacurium chloride functions by competitively binding to cholinergic receptors on the motor end-plate, thereby antagonizing the action of acetylcholine . This interaction blocks neuromuscular transmission, leading to muscle relaxation. The compound is hydrolyzed by plasma cholinesterases, which is a key enzyme involved in its metabolism . The interaction with cholinesterases is crucial for its rapid breakdown and short duration of action.

Cellular Effects

This compound affects various types of cells, particularly skeletal muscle cells. By blocking acetylcholine receptors, it inhibits muscle contraction, leading to muscle relaxation . This inhibition can influence cell signaling pathways related to muscle contraction and relaxation. Additionally, the compound’s effect on cholinergic receptors can impact cellular metabolism and gene expression related to muscle function.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction . This binding prevents acetylcholine from activating these receptors, thereby inhibiting the depolarization of the muscle cell membrane and subsequent muscle contraction. The compound’s rapid hydrolysis by plasma cholinesterases ensures its short duration of action, making it suitable for short surgical procedures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed to change over time due to its rapid hydrolysis by plasma cholinesterases . The compound is stable under controlled conditions but degrades quickly once administered, leading to a rapid onset and short duration of muscle relaxation. Long-term effects on cellular function are minimal due to its quick elimination from the body.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it effectively induces muscle relaxation without significant adverse effects . At higher doses, it can cause prolonged muscle relaxation and potential toxic effects, such as histamine release leading to hypotension and flushing . The threshold for these adverse effects is dose-dependent and varies among different animal species.

Metabolic Pathways

This compound is primarily metabolized by plasma cholinesterases through ester hydrolysis . This metabolic pathway is crucial for its rapid breakdown and short duration of action. The interaction with cholinesterases ensures that the compound is quickly hydrolyzed into inactive metabolites, which are then excreted from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through the bloodstream . It binds to plasma proteins and is rapidly hydrolyzed by plasma cholinesterases. The compound’s distribution is influenced by its binding to cholinergic receptors and its rapid metabolism, which limits its accumulation in tissues.

Subcellular Localization

This compound is localized at the neuromuscular junction, where it exerts its muscle-relaxing effects . The compound’s activity is directed to this specific site due to its binding to nicotinic acetylcholine receptors. Post-translational modifications and targeting signals are not significantly involved in its localization, as its primary mechanism of action is receptor binding and subsequent hydrolysis by plasma cholinesterases.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Mivacurium chloride involves the reaction between two primary precursors, pipecuronium bromide and methyl chloride. The reaction takes place in the presence of a base and a solvent to yield Mivacurium chloride.", "Starting Materials": [ "Pipecuronium bromide", "Methyl chloride", "Base", "Solvent" ], "Reaction": [ "Step 1: In a round bottom flask, add pipecuronium bromide and solvent.", "Step 2: Heat the mixture to reflux temperature.", "Step 3: Add a base to the mixture and stir for 30 minutes.", "Step 4: Slowly add methyl chloride to the mixture and stir for 2 hours.", "Step 5: Cool the mixture and filter the precipitate.", "Step 6: Wash the precipitate with solvent and dry under vacuum.", "Step 7: Recrystallize the product from a suitable solvent to obtain Mivacurium chloride." ] }

CAS No.

106861-44-3

Molecular Formula

C58H80ClN2O14+

Molecular Weight

1064.7 g/mol

IUPAC Name

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;chloride

InChI

InChI=1S/C58H80N2O14.ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;/h13-14,31-38,45-46H,15-30H2,1-12H3;1H/q+2;/p-1/b14-13+;/t45-,46-,59?,60?;/m1./s1

InChI Key

KFWHZSUNFAPZPW-FBIVYNMFSA-M

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-]

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-]

106861-44-3

Pictograms

Acute Toxic

Synonyms

(1R,1’R)-2,2’-[[(4E)-1,8-Dioxo-4-octene-1,8-diyl]bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinolinium Chloride ;  Mivacron;  BW-B 1090U; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mivacurium chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mivacurium chloride
Reactant of Route 3
Reactant of Route 3
Mivacurium chloride
Reactant of Route 4
Reactant of Route 4
Mivacurium chloride
Reactant of Route 5
Reactant of Route 5
Mivacurium chloride
Reactant of Route 6
Reactant of Route 6
Mivacurium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.